Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of ethyl acetoacetate and acetylacetone.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiophene ring makes it a valuable precursor in the construction of pharmaceuticals and other biologically active compounds.
Biology: In biological research, thiophene derivatives have shown potential as antimicrobial and anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.
Medicine: The medicinal applications of thiophene derivatives are vast. They have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This compound, in particular, could be explored for its therapeutic potential in treating various diseases.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. The unique properties of this compound make it suitable for various applications, including material science and electronics.
Mechanism of Action
The mechanism by which Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate: This compound is structurally similar but contains a hydroxyl group instead of a thioxo group.
Methyl 3-cyano-6-(thiophen-2-yl)pyridine-4-carboxylate: Lacks the thioxo group present in the compound of interest.
Uniqueness: The presence of the thioxo group in Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate distinguishes it from its similar compounds, potentially altering its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and diverse applications make it a valuable compound for further research and development.
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Properties
IUPAC Name |
methyl 3-cyano-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S2/c1-16-12(15)7-5-9(10-3-2-4-18-10)14-11(17)8(7)6-13/h2-5H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQCXJCQSECBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=S)NC(=C1)C2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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